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molecular formula C7H3Cl2FO B179773 2,6-Dichloro-3-fluorobenzaldehyde CAS No. 178813-77-9

2,6-Dichloro-3-fluorobenzaldehyde

Cat. No. B179773
M. Wt: 193 g/mol
InChI Key: KLSFEXQUIFNMSV-UHFFFAOYSA-N
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Patent
US08592448B2

Procedure details

Alternate preparation: To a solution of 2,4-dichloro-1-fluorobenzene (100 g, 0.606 mol) in THF (1.4 L) under nitrogen at −78° C., was added a 2.5 M solution of n-BuLi in hexanes (267 mL, 0.666 mol) dropwise over a period of 30 min, maintaining the temperature between −70 to −78° C. After 1.5 h stirring at −78° C., methyl formate (72.6 mL, 1.21 mol) was added slowly, and the reaction mixture was stirred overnight, warming up to rt. The reaction was quenched with sat. aqueous NH4Cl (200 mL) and the organic layer was separated. The organic solvents were removed by distillation at atmosphere pressure and the crude material which contained a small amount of THF was crystallized from hexanes to give the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
267 mL
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
72.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[F:9].[Li]CCCC.[CH:15](OC)=[O:16]>C1COCC1>[Cl:1][C:2]1[C:3]([F:9])=[CH:4][CH:5]=[C:6]([Cl:8])[C:7]=1[CH:15]=[O:16]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
267 mL
Type
reactant
Smiles
Name
Quantity
1.4 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
72.6 mL
Type
reactant
Smiles
C(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-74 (± 4) °C
Stirring
Type
CUSTOM
Details
After 1.5 h stirring at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Alternate preparation
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
warming up to rt
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sat. aqueous NH4Cl (200 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
The organic solvents were removed by distillation at atmosphere pressure
CUSTOM
Type
CUSTOM
Details
was crystallized from hexanes

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC=C1F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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